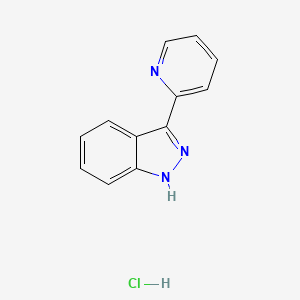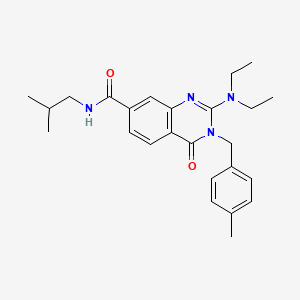
2-(diethylamino)-N-isobutyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(diethylamino)-N-isobutyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H32N4O2 and its molecular weight is 420.557. The purity is usually 95%.
BenchChem offers high-quality 2-(diethylamino)-N-isobutyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(diethylamino)-N-isobutyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Quinazoline derivatives have been extensively studied for their synthesis and biological activities. For example, research on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives has shown these compounds to possess cytotoxic activities against cancer cells, with certain derivatives demonstrating substantial growth delays in colon tumor models in mice (Bu et al., 2001). Another study on 4-hydroxy-2-quinolones highlighted their chemical properties and antitubercular activity, further underscoring the potential therapeutic applications of quinazoline derivatives (Ukrainets et al., 2007).
Antimicrobial Agents
Quinazoline derivatives have also been synthesized and evaluated for their antimicrobial properties. For instance, a study on clubbed quinazolinone and 4-thiazolidinone compounds showed promising in vitro antibacterial and antifungal activities against a range of pathogens (Desai et al., 2011). This research demonstrates the potential of quinazoline derivatives as foundational structures for developing new antimicrobial agents.
Anticancer and Antitubercular Agents
Furthermore, quinazoline derivatives have been investigated for their anticancer and antitubercular activities. One study synthesized novel quinazoline-3(4H)-carboxamidines and evaluated them for their anti-HIV, antitubercular, and antibacterial properties, finding significant activity against bacterial strains and promising results in antitubercular and anti-HIV testing (Sulthana et al., 2019).
Cardiovascular Activity
Research on difluoro-substituted hexahydroquinoline derivatives has explored their effects on calcium channels, highlighting the potential of quinazoline derivatives in developing cardiovascular therapeutics (Gupta & Misra, 2008).
properties
IUPAC Name |
2-(diethylamino)-3-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2/c1-6-28(7-2)25-27-22-14-20(23(30)26-15-17(3)4)12-13-21(22)24(31)29(25)16-19-10-8-18(5)9-11-19/h8-14,17H,6-7,15-16H2,1-5H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDOEFCVNHTVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(C=CC(=C2)C(=O)NCC(C)C)C(=O)N1CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(diethylamino)-N-isobutyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


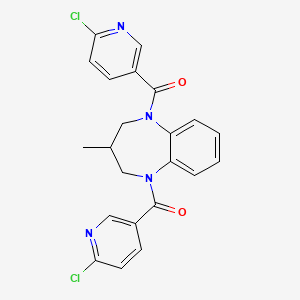
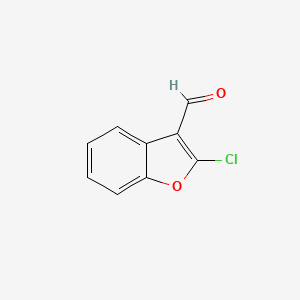
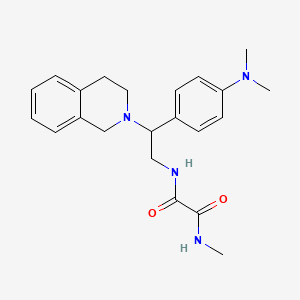



![7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride](/img/structure/B2819313.png)
![2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2819315.png)
![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2819316.png)

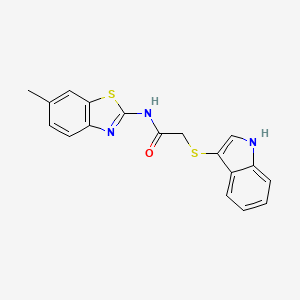
![Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]-4-thiocyanatothiophene-2-carboxylate](/img/structure/B2819321.png)
